Cas no 1823894-17-2 ([1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile)
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1823894-17-2x500.png)
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile
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- インチ: 1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H
- InChIKey: DDOWVTZWUKERNP-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C#N)=NN1C=CN=C2
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512360-1g |
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile |
1823894-17-2 | 95% | 1g |
$*** | 2023-03-30 |
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile 関連文献
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8. Back matter
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrileに関する追加情報
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile: A Comprehensive Overview
The compound with CAS No. 1823894-17-2, commonly referred to as [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a triazolo ring fused with a pyrazine ring and a cyano group at the 2-position. The [1,2,4]triazolo[1,5-a]pyrazine core is known for its aromaticity and potential for versatile reactivity, making it a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile in drug discovery. Researchers have explored its ability to act as a scaffold for bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. The cyano group at the 2-position plays a crucial role in modulating the electronic properties of the molecule, enhancing its interaction with biological targets.
In addition to its pharmaceutical applications, [1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile has shown potential in materials science. A 2023 paper in Advanced Materials reported that this compound can serve as a precursor for the synthesis of advanced polymers with enhanced thermal stability. The triazolo-pyrazine framework provides a rigid structure that is advantageous for polymer applications.
The synthesis of [1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile involves a multi-step process that typically begins with the preparation of intermediate triazole derivatives. Recent advancements in catalytic methods have made this synthesis more efficient and scalable. For example, researchers have employed transition metal catalysts to facilitate key steps in the synthesis pathway.
Another area of interest is the application of [1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile in agrochemicals. A 2023 study published in Pest Management Science explored its potential as an active ingredient in pesticides. The compound's ability to inhibit key enzymes involved in pest metabolism was demonstrated through in vitro assays.
Looking ahead, the versatility of [1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile suggests that it will continue to be a valuable molecule in various fields. Ongoing research is focused on optimizing its properties for specific applications and exploring novel synthetic routes to enhance its accessibility.
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